N-(furan-2-ylmethyl)-2-(thiophen-2-yl)-4-tosyloxazol-5-amine
Description
The compound N-(furan-2-ylmethyl)-2-(thiophen-2-yl)-4-tosyloxazol-5-amine features a 1,3-oxazole core substituted at positions 2, 4, and 4. Key structural elements include:
- Position 4: A tosyl (4-methylphenylsulfonyl) group, enhancing stability and influencing solubility.
- Position 5: An N-(furan-2-ylmethyl) amine substituent, introducing steric bulk and modulating electronic properties.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S2/c1-13-6-8-15(9-7-13)27(22,23)19-18(20-12-14-4-2-10-24-14)25-17(21-19)16-5-3-11-26-16/h2-11,20H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCNWSDWRSWOSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CS3)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-2-ylmethyl)-2-(thiophen-2-yl)-4-tosyloxazol-5-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structural composition, characterized by a furan and thiophene moiety, suggests a diverse range of pharmacological properties. This article aims to explore the biological activity of this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
- Molecular Formula : C19H16N2O4S2
- Molecular Weight : 400.47 g/mol
- IUPAC Name : N-(furan-2-ylmethyl)-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Recent studies suggest that compounds with similar structures can inhibit key enzymes involved in disease processes, such as proteases and kinases.
Enzyme Inhibition
- Protease Inhibition : Compounds related to this structure have shown promise as inhibitors of SARS-CoV-2 main protease (Mpro), which is critical for viral replication. For instance, derivatives with furan and thiophene groups demonstrated IC50 values in the low micromolar range, indicating potent inhibition .
- Urease Inhibition : The compound's structural analogs have exhibited significant urease inhibitory activity, suggesting potential applications in treating conditions like urease-related infections .
Biological Activity Data
The following table summarizes the biological activities reported for compounds related to this compound:
| Compound Name | Target | IC50 (µM) | Activity Description |
|---|---|---|---|
| F8-B22 | SARS-CoV-2 Mpro | 1.55 | Potent inhibitor with low cytotoxicity |
| F8-S43 | SARS-CoV-2 Mpro | 10.76 | Non-peptidomimetic inhibitor |
| Urease Inhibitor | Urease | 9.8-fold increase in activity | Significant inhibition compared to controls |
Case Studies and Research Findings
- SARS-CoV-2 Inhibition : A study highlighted the discovery of non-peptidomimetic inhibitors derived from similar scaffolds as this compound, demonstrating their effectiveness against SARS-CoV-2 Mpro with IC50 values significantly lower than existing treatments .
- Anti-Tubercular Activity : Research on benzothiazole derivatives has shown that modifications similar to those in N-(furan-2-ylmethyl)-2-(thiophen-2-yl)-4-tosyloxazol-5-amines can enhance anti-tubercular properties, indicating a broader spectrum of potential therapeutic applications .
- Structural Optimization : Ongoing studies focus on optimizing the structure for better efficacy and reduced toxicity. The incorporation of different substituents on the furan or thiophene rings has been shown to affect the biological activity significantly.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle and Substituent Analysis
Analog 1 : N-Benzyl-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine (CAS 627833-60-7)
- Core : 1,3-oxazole (identical to the target compound).
- Substituents: N-Benzyl group (vs. 4-Tosyl group: Shared with the target compound, suggesting similar stability and electronic effects.
- Molecular Weight : 410.51 g/mol (target: ~424.5 g/mol, estimated from structure).
Analog 2 : N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine Derivatives
- Core : 1H-tetrazole (vs. oxazole in the target).
- Substituents :
- N-(Furan-2-ylmethyl) group : Shared with the target compound, indicating compatibility with furan-based N-substituents.
- Aryl/heteroaryl groups (e.g., 4-fluorophenyl, 5-chloro-2-methylphenyl): Highlight the versatility of furan-2-ylmethyl in stabilizing diverse substituents.
- Synthesis Yields : 79–92% (suggests efficient synthetic routes for furan-containing analogs).
Analog 3 : Thiazolidinone Derivatives (e.g., Compounds 9–13)
- Core : 1,3-thiazolidin-4-one (vs. oxazole).
- Melting Points : 147–207°C (higher than typical oxazoles, reflecting differences in core polarity).
Antimicrobial Activity
Data Tables
Table 1: Structural Comparison of Key Analogs
Q & A
Q. What are the common synthetic methodologies for preparing N-(furan-2-ylmethyl)-2-(thiophen-2-yl)-4-tosyloxazol-5-amine?
The synthesis typically involves multi-step reactions starting with the formation of the oxazole core. Key steps include:
- Cyclization of precursors like α-tosyl ketones with nitriles under acidic conditions to form the oxazole ring.
- Introduction of the furan-2-ylmethyl and thiophen-2-yl substituents via nucleophilic substitution or coupling reactions.
- Use of phosphorus pentasulfide or similar reagents to stabilize sulfur-containing intermediates . Characterization often employs NMR (¹H, ¹³C) and mass spectrometry to confirm structural integrity .
Q. How can the compound’s structure be validated using spectroscopic and crystallographic techniques?
- Spectral Analysis : IR spectroscopy identifies functional groups (e.g., tosyl C=O stretch at ~1700 cm⁻¹). ¹H NMR resolves aromatic protons (thiophene/furan) and methylene linkages. High-resolution mass spectrometry (HRMS) confirms molecular weight .
- Crystallography : Single-crystal X-ray diffraction (using programs like SHELX) provides bond lengths/angles and confirms stereoelectronic effects, such as planarity of the oxazole-thiophene system .
Q. What role do the thiophene and furan substituents play in modulating the compound’s reactivity?
- The thiophene ring enhances π-conjugation, influencing electronic properties (e.g., redox potentials), while the furan group contributes to solubility in polar solvents.
- Tosyl (p-toluenesulfonyl) acts as a leaving group, enabling further functionalization. Substituent positioning (e.g., ortho vs. meta) alters steric hindrance and electronic density, impacting binding interactions in biological assays .
Advanced Research Questions
Q. How can synthetic protocols be optimized to improve yield and purity for scale-up in academic research?
- Reaction Optimization : Use kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps. Adjust solvent polarity (e.g., DMF for polar intermediates) and temperature gradients to suppress side reactions.
- Purification : Employ flash chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .
Q. What computational methods are suitable for modeling the compound’s electronic properties and predicting its reactivity?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Use B3LYP/6-31G(d) basis sets to model charge distribution .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., kinases) to identify key binding residues and guide SAR studies .
Q. How can researchers resolve contradictions between in vitro and in vivo pharmacological data for this compound?
- Bioavailability Studies : Compare metabolic stability (e.g., liver microsome assays) with pharmacokinetic profiles (Cmax, AUC) in animal models. Address discrepancies using prodrug strategies or formulation tweaks (e.g., liposomal encapsulation) .
- Target Engagement Assays : Validate mechanism of action (MOA) using cellular thermal shift assays (CETSA) or CRISPR-based gene knockout models to confirm target specificity .
Q. What strategies are effective for designing derivatives to explore structure-activity relationships (SAR)?
- Substituent Variation : Replace the tosyl group with mesyl or nosyl to modulate leaving-group ability. Introduce electron-withdrawing groups (e.g., -NO₂) on the thiophene ring to enhance electrophilicity.
- Scaffold Hopping : Synthesize analogs with pyrazole or triazole cores instead of oxazole to assess heterocycle-dependent activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
